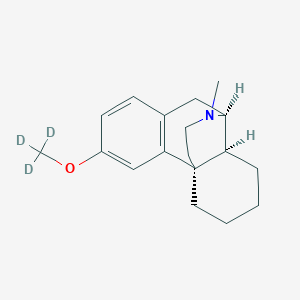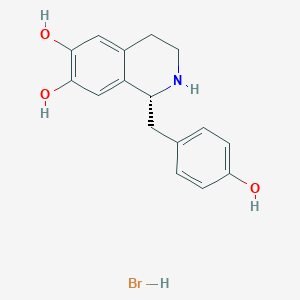
(R)-(+)-Higenamine Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-Higenamine Hydrobromide is a naturally occurring compound derived from plants such as Aconitum and Nandina domestica. It is known for its pharmacological properties, particularly in cardiovascular health. This compound has been traditionally used in Chinese medicine for treating heart diseases, including heart failure and arrhythmia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ®-(+)-Higenamine Hydrobromide involves the extraction of higenamine from natural sources followed by its conversion to the hydrobromide salt. The synthetic route typically includes the following steps:
Extraction: Higenamine is extracted from plant sources using solvents like ethanol or methanol.
Purification: The extracted higenamine is purified using techniques such as column chromatography.
Conversion to Hydrobromide: The purified higenamine is reacted with hydrobromic acid to form ®-(+)-Higenamine Hydrobromide.
Industrial Production Methods
In industrial settings, the production of ®-(+)-Higenamine Hydrobromide is scaled up using similar methods but with optimized conditions for higher yield and purity. The use of continuous extraction and purification systems, along with automated reaction setups, ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-Higenamine Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced alcohol forms, and substituted halide compounds .
Wissenschaftliche Forschungsanwendungen
®-(+)-Higenamine Hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It serves as a tool for studying cellular signaling pathways and receptor interactions.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
The mechanism of action of ®-(+)-Higenamine Hydrobromide involves several molecular targets and pathways:
β2-Adrenergic Receptor Agonist: It acts as an agonist at β2-adrenergic receptors, leading to increased heart rate and improved cardiac output.
PI3K/AKT Pathway: It activates the PI3K/AKT signaling pathway, which plays a role in cell survival and metabolism.
Anti-oxidative Stress: It reduces oxidative stress by upregulating antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoproterenol: Another β-adrenergic agonist used in treating bradycardia and heart block.
Dopamine: A neurotransmitter with cardiovascular effects similar to higenamine.
Ephedrine: A compound with stimulant and decongestant properties, also acting on adrenergic receptors.
Uniqueness
®-(+)-Higenamine Hydrobromide is unique due to its dual role as a natural product and a pharmacologically active compound. Its ability to target multiple pathways and receptors makes it a versatile compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C16H18BrNO3 |
|---|---|
Molekulargewicht |
352.22 g/mol |
IUPAC-Name |
(1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/t14-;/m1./s1 |
InChI-Schlüssel |
KNUKFIRMGSQPEM-PFEQFJNWSA-N |
Isomerische SMILES |
C1CN[C@@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br |
Kanonische SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


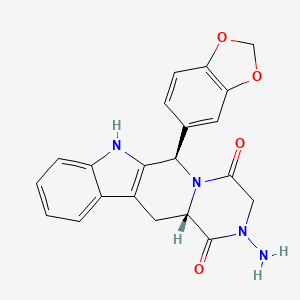
![4-chloro-5-fluoro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15295707.png)
![7-(3-Fluorophenyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B15295712.png)
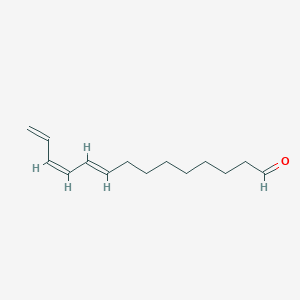

![4-isobutyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15295735.png)
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B15295744.png)
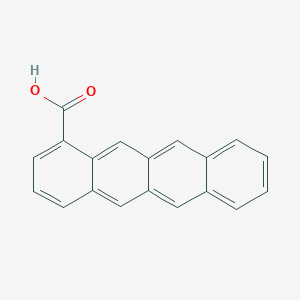
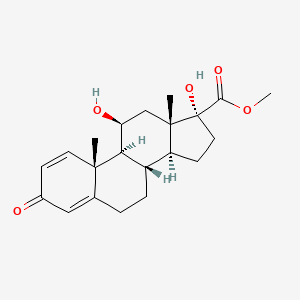
![3-[2-(Dimethyl-1,2-oxazol-4-yl)acetamido]benzoicacid](/img/structure/B15295767.png)
![Methyl 5-methyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15295773.png)
![[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate](/img/structure/B15295775.png)
